3,5-Dihydroxybenzamide chemical properties and structure
3,5-Dihydroxybenzamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzamide is an organic compound that is the subject of growing interest in biochemical and pharmaceutical research. Structurally, it is a benzamide featuring two hydroxyl groups at the 3 and 5 positions of the benzene ring.[1] This specific arrangement of functional groups imparts distinct chemical reactivity and a unique biological activity profile, making it a valuable molecule in medicinal chemistry and drug development.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activities of 3,5-Dihydroxybenzamide.
Chemical and Physical Properties
3,5-Dihydroxybenzamide is a white to light yellow crystalline solid.[1] It is soluble in various organic solvents.[1] The key physicochemical properties of 3,5-Dihydroxybenzamide are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dihydroxybenzamide | [1][2] |
| Synonyms | 3,5-Dihydroxybenzoic acid amide, α-Resorcylamide | [2][3] |
| CAS Number | 3147-62-4 | [1][4] |
| Molecular Formula | C₇H₇NO₃ | [1][4] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Melting Point | 270°C (decomposes) | [3] |
| Boiling Point | 452.4 ± 15.0 °C (Predicted) | [3] |
| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.75 ± 0.10 (Predicted) | [3] |
| logP | 0.2 | [2][5] |
Chemical Structure
The structural identifiers for 3,5-Dihydroxybenzamide are detailed in the table below, providing formats for use in various computational chemistry and cheminformatics applications.
| Identifier | Value | Source(s) |
| SMILES | C1=C(C=C(C=C1O)O)C(=O)N | [1][2] |
| InChI | InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11) | [1][2] |
| InChIKey | PLYYMFBDRBSPJZ-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
The synthesis of 3,5-Dihydroxybenzamide is most commonly achieved starting from its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid.
Synthesis of 3,5-Dihydroxybenzamide from 3,5-Dihydroxybenzoic Acid
This protocol involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride, followed by amidation.
Step 1: Formation of 3,5-Dihydroxybenzoyl Chloride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene.
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Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).
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Reagent Addition: Heat the suspension to approximately 50°C and slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise.
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Reaction: After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution (SO₂ and HCl) should be observed initially.
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Work-up: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dihydroxybenzoyl chloride is often used in the next step without further purification.
Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride
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Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia solution in an ice bath.
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Reagent Addition: Dissolve the crude 3,5-dihydroxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the cold, stirred ammonia solution. A precipitate of 3,5-dihydroxybenzamide should form.
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Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
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Isolation: Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold water to remove ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified crystals under vacuum.[1]
Biological Activities and Signaling Pathways
3,5-Dihydroxybenzamide has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.
Anticancer and Anti-inflammatory Properties
Research indicates that 3,5-Dihydroxybenzamide possesses potential anticancer and anti-inflammatory properties. Studies suggest that it may exert its effects by interfering with protein synthesis mechanisms and by inhibiting the function of specific enzymes involved in cancer progression and inflammation.[1] The unique positioning of the hydroxyl groups is believed to be crucial for its distinct biological activity profile.[1] Some benzamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain dihydroxy-substituted compounds have been found to regulate the Akt/mTOR signaling pathway, which is critical in cell growth, proliferation, and survival.[6]
Enzyme Inhibition
The 3,5-dihydroxybenzoyl moiety is a key structural feature in the design of various enzyme inhibitors.
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Tyrosinase Inhibition: Derivatives of 3,5-dihydroxybenzamide have been synthesized and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8] For example, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine was identified as a novel and potent inhibitor of human tyrosinase.[8] The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.[7]
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EPSP Synthase Inhibition: Functionalized 3,5-dihydroxybenzoates have been developed as highly effective competitive inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an important enzyme in the shikimate pathway in plants and microorganisms.[9]
The inhibitory action on enzymes like tyrosinase suggests a potential mechanism of action where 3,5-dihydroxybenzamide or its derivatives compete with the natural substrate for binding to the enzyme's active site, thereby blocking the downstream signaling cascade that leads to a physiological effect, such as melanin production.
References
- 1. Buy 3,5-Dihydroxybenzamide | 3147-62-4 [smolecule.com]
- 2. 3,5-Dihydroxybenzamide | C7H7NO3 | CID 76604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dihydroxybenzamide | 3147-62-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 3,5-dihydroxybenzamide (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 6. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
